
Assessing the Lewis Acidity of
Triphenylantimony: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Triphenylantimony

Cat. No.: B1630391 Get Quote

For researchers, scientists, and drug development professionals, understanding the Lewis

acidic properties of organometallic compounds is crucial for their application in catalysis and

synthesis. This guide provides a comparative assessment of the Lewis acidity of

triphenylantimony (Ph₃Sb), placing it in context with other common Lewis acids. The

evaluation is primarily based on experimental data from the Gutmann-Beckett method and

computational Fluoride Ion Affinity (FIA) values.

Triphenylantimony (Ph₃Sb) is generally considered a weak Lewis acid.[1] Its ability to accept

an electron pair is significantly influenced by the nature of the substituents on the antimony

atom. While experimental quantification of its Lewis acidity using the widely accepted

Gutmann-Beckett method is not readily available in the literature, computational studies and

comparisons with related compounds provide valuable insights into its relative strength.

Comparative Data on Lewis Acidity
To provide a clear comparison, the following table summarizes the Lewis acidity of

triphenylantimony and a range of other common Lewis acids. The data is presented using

two key metrics: the computationally determined Gas-Phase Fluoride Ion Affinity (FIA) and the

experimentally measured Gutmann-Beckett Acceptor Number (AN) or the change in the ³¹P

NMR chemical shift (Δδ) of an appropriate phosphine oxide probe (e.g., Et₃PO or Ph₃PO).
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Lewis Acid Formula
Fluoride Ion
Affinity (FIA)
(kcal/mol)

Gutmann-Beckett
Method Data

Probe: Et₃PO

Antimony

Pentachloride
SbCl₅ - AN = 100

Boron Trifluoride BF₃ - AN = 89

Boron Trichloride BCl₃ - AN > 89

Boron Tribromide BBr₃ - AN > 89

Tris(pentafluorophenyl

)borane
B(C₆F₅)₃ - AN = 82

Aluminum Trichloride AlCl₃ - AN = 87

Titanium Tetrachloride TiCl₄ - AN = 70

Triphenylantimony Sb(C₆H₅)₃ 59 Not Reported

Tris(pentafluorophenyl

)antimony
Sb(C₆F₅)₃ 89 Not Reported

Probe: Ph₃PO

Triphenylantimony

Dichloride
Ph₃SbCl₂ 257.2 (kJ/mol) Δδ = 1.2 ppm

Trimesitylantimony

Dichloride
Mes₃SbCl₂ - Δδ = 0.5 ppm

Note: Higher FIA and AN values indicate stronger Lewis acidity. The Δδ value represents the

change in the ³¹P NMR chemical shift of the phosphine oxide probe upon coordination to the

Lewis acid.

The FIA data clearly illustrates the significant impact of fluorine substitution on the Lewis acidity

of organoantimony compounds. The perfluorinated analogue, Sb(C₆F₅)₃, exhibits a

considerably higher fluoride ion affinity (89 kcal/mol) compared to Ph₃Sb (59 kcal/mol),
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indicating a substantial increase in its electron-accepting capability.[1] This is attributed to the

strong electron-withdrawing nature of the pentafluorophenyl groups.

While a direct Gutmann-Beckett value for Ph₃Sb is not available, the data for the related

compound, triphenylantimony dichloride (Ph₃SbCl₂), shows a very small downfield shift (Δδ =

1.2 ppm) for the Ph₃PO probe.[2] This suggests a weak interaction and, consequently, low

Lewis acidity for this Sb(V) species. The even smaller shift observed for the sterically hindered

trimesitylantimony dichloride (Mes₃SbCl₂) further supports the notion that simple triaryl

antimony compounds are not strong Lewis acids.[2]

Experimental Protocols
Gutmann-Beckett Method for Determining Lewis Acidity
The Gutmann-Beckett method is a widely used experimental technique to assess the Lewis

acidity of a substance by ³¹P NMR spectroscopy.[3] It utilizes a probe molecule, typically

triethylphosphine oxide (Et₃PO), which contains a Lewis basic oxygen atom.[3]

Methodology:

A solution of the Lewis acid to be investigated is prepared in a weakly Lewis acidic,

deuterated solvent (e.g., CD₂Cl₂, CDCl₃, or C₆D₆).

An equimolar amount of triethylphosphine oxide (Et₃PO) is added to the solution.

The ³¹P NMR spectrum of the resulting solution is recorded.

The chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct is measured.

The Acceptor Number (AN) is calculated using the following formula, which is referenced

against the ³¹P chemical shift of Et₃PO in the non-coordinating solvent hexane (δ = 41.0

ppm, AN = 0) and in the strong Lewis acid antimony pentachloride (SbCl₅) (δ = 86.1 ppm, AN

= 100).[3]

AN = 2.21 × (δ_sample - 41.0)[3]

A higher AN value corresponds to a greater deshielding of the phosphorus nucleus in Et₃PO,

indicating a stronger interaction with the Lewis acid and thus, a higher Lewis acidity.[3]
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Computational Determination of Fluoride Ion Affinity
(FIA)
Fluoride Ion Affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of

the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.

Methodology:

The geometries of the Lewis acid and its fluoride adduct are optimized using quantum

chemical calculations, typically employing density functional theory (DFT) or higher-level ab

initio methods.

The electronic energies of the optimized structures are calculated.

Thermal corrections are applied to obtain the enthalpies at a standard temperature (usually

298.15 K).

The FIA is calculated as the difference between the enthalpy of the Lewis acid and the

fluoride ion and the enthalpy of the resulting fluoride adduct.

A more negative enthalpy change (i.e., a higher positive FIA value) indicates a stronger affinity

for the fluoride ion and, therefore, a greater Lewis acidity.

Logical Workflow for Assessing Lewis Acidity
The following diagram illustrates the general workflow for assessing the Lewis acidity of a

compound, incorporating both experimental and computational approaches.
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Workflow for Lewis Acidity Assessment
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In conclusion, while direct experimental data for the Lewis acidity of triphenylantimony via the

Gutmann-Beckett method is elusive, computational data and comparisons with related

antimony compounds consistently indicate that it is a weak Lewis acid. Its Lewis acidity can be

significantly enhanced through the introduction of electron-withdrawing substituents, as

demonstrated by the much higher fluoride ion affinity of tris(pentafluorophenyl)antimony. For

applications requiring significant Lewis acid catalysis, triphenylantimony itself may not be the

optimal choice; however, its derivatives offer a tunable platform for designing Lewis acids with

desired properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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